molecular formula C20H15N3O3 B5285289 N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B5285289
M. Wt: 345.4 g/mol
InChI Key: WTXFRYSRQWRMBE-UHFFFAOYSA-N
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Description

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: This step involves the coupling of the oxadiazole ring with a phenyl group, often using palladium-catalyzed cross-coupling reactions.

    Incorporation of the furan ring: The final step involves the formation of the furan-2-carboxamide moiety, which can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with amines under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide: This compound is unique due to its specific combination of functional groups.

    N-[3-[5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl]phenyl]furan-2-carboxamide: A similar compound with a triazole ring instead of an oxadiazole ring.

    N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-6-2-3-9-16(13)20-22-18(23-26-20)14-7-4-8-15(12-14)21-19(24)17-10-5-11-25-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXFRYSRQWRMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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